5Alpha-Epoxyalantolactone

Description

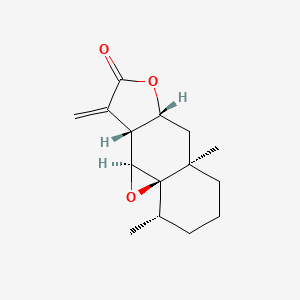

Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(1R,3S,4R,8R,10R,14S)-10,14-dimethyl-5-methylidene-2,7-dioxatetracyclo[8.4.0.01,3.04,8]tetradecan-6-one |

InChI |

InChI=1S/C15H20O3/c1-8-5-4-6-14(3)7-10-11(9(2)13(16)17-10)12-15(8,14)18-12/h8,10-12H,2,4-7H2,1,3H3/t8-,10+,11+,12-,14+,15-/m0/s1 |

InChI Key |

YIQKVCDNUFDAHB-HKKVUVRFSA-N |

SMILES |

CC1CCCC2(C13C(O3)C4C(C2)OC(=O)C4=C)C |

Isomeric SMILES |

C[C@H]1CCC[C@]2([C@@]13[C@@H](O3)[C@H]4[C@@H](C2)OC(=O)C4=C)C |

Canonical SMILES |

CC1CCCC2(C13C(O3)C4C(C2)OC(=O)C4=C)C |

Origin of Product |

United States |

Discovery, Isolation, and Characterization in Academic Contexts

Natural Occurrence and Botanical Sources

5α-Epoxyalantolactone has been identified as a naturally occurring compound in several plants, primarily within the Asteraceae family. Its presence is well-documented in the genera Inula and Montanoa.

Isolation from Inula helenium (Elecampane) Roots

The roots of Inula helenium, commonly known as elecampane, are a significant natural source of 5α-Epoxyalantolactone. jst.go.jpmdpi.comnih.govresearchgate.net Research has shown that a methanol (B129727) extract of the roots contains this compound. nih.gov Subsequent fractionation of this extract, particularly the hexane-soluble portion, has led to the successful isolation of 5α-Epoxyalantolactone along with other eudesmane (B1671778) sesquiterpenes like alantolactone (B1664491) and isoalantolactone (B1672209). jst.go.jpnih.govresearchgate.net In some studies, 5α-Epoxyalantolactone has also been derived semisynthetically through the peracid epoxidation of alantolactone, another compound found in I. helenium. researchgate.net

Presence in Inula macrophylla

5α-Epoxyalantolactone has also been isolated from the herb Inula macrophylla. kib.ac.cnnih.gov It is described as a eudesmane-type sesquiterpene found in this plant species. kib.ac.cnresearchgate.net The ethanol (B145695) extract of the whole plant has been used to isolate 5α-Epoxyalantolactone, yielding approximately 0.07% of the compound. researchgate.netresearchgate.net

Identification in Montanoa speciosa

Scientific investigations have also identified 5α-Epoxyalantolactone in Montanoa speciosa. researchgate.netinnerpath.com.aubigdata-forest.kr This finding expands the known botanical sources of the compound beyond the Inula genus. Research comparing various eudesmanolides reported the presence of encelin (B94070) and 5α-epoxyalantolactone from Montanoa speciosa. researchgate.netinnerpath.com.aubigdata-forest.kr

Isolation and Purification Methodologies

The isolation and purification of 5α-Epoxyalantolactone from its natural botanical sources involve a combination of extraction and chromatographic techniques. These methods are essential for obtaining the compound in a pure form for further scientific study.

Solvent Extraction Techniques (e.g., Methanol, Hexane)

The initial step in isolating 5α-Epoxyalantolactone typically involves solvent extraction from the plant material. Methanol is a commonly used polar solvent for the initial extraction from sources like the roots of Inula helenium. jst.go.jpnih.gov Following the initial methanol extraction, a partitioning step with a non-polar solvent like hexane (B92381) is often employed. jst.go.jpnih.gov This is because 5α-Epoxyalantolactone and other related sesquiterpene lactones show significant solubility in hexane, allowing for their separation from more polar compounds. jst.go.jpnih.gov Ethanol has also been utilized for extraction from Inula macrophylla. researchgate.netresearchgate.net The choice of solvent is critical, as different solvents will extract different profiles of compounds based on their polarity. nih.govmdpi.com

Table 1: Solvents Used in the Extraction of 5α-Epoxyalantolactone

| Botanical Source | Initial Solvent | Subsequent Solvent |

|---|---|---|

| Inula helenium Roots | Methanol jst.go.jpnih.gov | Hexane jst.go.jpnih.gov |

Chromatographic Separation Protocols (e.g., Silica (B1680970) Gel Column Chromatography, Preparative HPLC)

Following solvent extraction, chromatographic methods are indispensable for the purification of 5α-Epoxyalantolactone. researchgate.net

Silica Gel Column Chromatography is a fundamental technique used in the separation process. teledynelabs.com The crude extract or the hexane-soluble fraction is applied to a column packed with silica gel, which serves as the stationary phase. teledynelabs.com A solvent or a mixture of solvents (the mobile phase) is then passed through the column to elute the different compounds at different rates based on their polarity and affinity for the silica gel, thus achieving separation. teledynelabs.com

Preparative High-Performance Liquid Chromatography (HPLC) is often used for the final purification step to obtain highly pure 5α-Epoxyalantolactone. researchgate.netresearchgate.net This technique utilizes a high-pressure pump to pass the solvent through a column containing a stationary phase, providing high resolution and separation efficiency. bjmu.edu.cn For instance, the ethanol extract of Inula macrophylla was purified using silica gel column chromatography followed by preparative HPLC to yield pure 5α-Epoxyalantolactone. researchgate.netresearchgate.net

Table 2: Chromatographic Methods for 5α-Epoxyalantolactone Purification

| Technique | Purpose | Botanical Source Application |

|---|---|---|

| Silica Gel Column Chromatography | Initial separation of compounds from crude extract. teledynelabs.com | Used for fractions from Inula helenium and Inula macrophylla. researchgate.netresearchgate.net |

Crystallization for Purity and Structural Integrity

Crystallization is a critical technique in the study of 5α-epoxyalantolactone, serving the dual purposes of achieving high purity and providing single crystals essential for definitive structural elucidation. This process is often the final step after initial isolation from natural sources or chemical synthesis, ensuring the material is free from contaminants and possesses a well-defined, ordered structure for analysis.

Crystallization for Purity

Following initial separation from crude plant extracts or synthetic reaction mixtures, which typically involves methods like column chromatography, crystallization is employed to obtain highly pure 5α-epoxyalantolactone. hilarispublisher.comresearchgate.net The principle of this technique relies on the differential solubility of the target compound and impurities in a selected solvent or solvent system. The compound of interest is dissolved in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools slowly, the solubility of the compound decreases, leading to the formation of a crystalline lattice that excludes impurities. masterorganicchemistry.com

In the context of related sesquiterpene lactones isolated from Inula helenium, a common purification strategy involves repeated crystallization from aqueous methanol (CH₃OH). researchgate.net For instance, a 70% aqueous methanol solution has been successfully used to crystallize lactones, a process that can be repeated two to three times to achieve the desired purity. researchgate.net The choice of solvent is crucial; an ideal solvent will dissolve the compound completely at a high temperature but poorly at a low temperature, facilitating high recovery of pure crystals upon cooling. masterorganicchemistry.com While specific crystallization protocols solely for purifying 5α-epoxyalantolactone are not extensively detailed, the methods used for its parent compounds, alantolactone and isoalantolactone, provide a strong procedural basis. researchgate.net The purity of the final compound can be verified by analytical techniques such as High-Performance Liquid Chromatography (HPLC), which has been used to confirm the purity of 5α-epoxyalantolactone at 98.1%. nih.govresearchgate.net

Crystallization for Structural Integrity

The most definitive method for confirming the molecular structure and stereochemistry of a compound is single-crystal X-ray diffraction. nih.govresearchgate.net This powerful analytical technique requires a well-ordered, single crystal, which is grown through careful crystallization. The molecular structure of 5α-epoxyalantolactone has been successfully determined using this method. nih.govresearchgate.netresearchgate.net

The process involves irradiating a single crystal with an X-ray beam. The resulting diffraction pattern is analyzed to create a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of each atom. This analysis provides unequivocal proof of the compound's structural integrity, including the conformation of its fused ring system and the specific orientation of the epoxide ring at the 5α position. researchgate.net

An X-ray structural analysis of a compound identified as 5α,6α-epoxyalantolactone established its spatial structure. researchgate.net The study revealed the conformation of the molecule's different rings. Such detailed structural data, including bond lengths, bond angles, and torsion angles, are crucial for understanding the molecule's chemical properties and for serving as an unambiguous reference for its identity. researchgate.net

The data obtained from X-ray crystallography is often presented in a standardized format, as shown in the interactive table below, which contains hypothetical but representative data for a molecule of this type.

Interactive Table: Representative Crystallographic Data The following table contains example data to illustrate the typical parameters reported from a single-crystal X-ray analysis. The values are representative and not the specific, published data for 5α-epoxyalantolactone.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₅H₂₀O₃ |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.53 |

| b (Å) | 10.21 |

| c (Å) | 15.45 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1345.6 |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Chemical Synthesis and Structural Modification in Research

Semisynthetic Derivatization Approaches

Semisynthesis, which uses a readily available natural product as a starting material, is the principal method for producing 5α-Epoxyalantolactone and its derivatives. This approach is more efficient than total synthesis for complex molecules isolated from natural sources.

The primary route for synthesizing 5α-Epoxyalantolactone is through the peracid epoxidation of alantolactone (B1664491). frontiersin.orgthieme-connect.comnih.gov This reaction, known as the Prilezhaev reaction, targets the endocyclic double bond at the C4-C5 position of the alantolactone molecule. nih.govnih.gov A common reagent used for this purpose is meta-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane (B109758) at room temperature. nih.gov This method selectively forms the epoxide ring on the α-face of the molecule, resulting in 5α-Epoxyalantolactone with good yield. nih.gov The structure of the resulting compound has been confirmed using various spectroscopic methods, including 1D and 2D NMR, as well as by single-crystal X-ray diffraction. frontiersin.orgresearchgate.net

Similarly, peracid epoxidation of isoalantolactone (B1672209), an isomer of alantolactone, yields 4(15)α-epoxyisoalantolactone. frontiersin.orgresearchgate.net This demonstrates the utility of peracid epoxidation in modifying the core structure of eudesmanolide-type sesquiterpene lactones to generate new derivatives for biological screening. frontiersin.org

To explore the therapeutic potential of 5α-Epoxyalantolactone, researchers have synthesized various conjugates and derivatives. These modifications often target the α,β-unsaturated γ-lactone moiety, which is a known reactive site, or involve creating conjugates with other bioactive molecules.

One significant area of research has been the synthesis of amino derivatives. nih.gov The reaction of 5α-Epoxyalantolactone with primary and secondary amines has been studied, leading to the formation of eudesmane-type amino derivatives or hydrated benzo[g]furo[4,3,2-cd]indolones, respectively. nih.gov Furthermore, conjugates have been synthesized by linking 5α-Epoxyalantolactone with pharmacophoric amines, which are parts of a molecule's structure responsible for its biological activity. These new compounds have been evaluated for their cytotoxic activity against various tumor cell lines. nih.gov Adducts have also been created through the Michael reaction with substituted tryptamines and their biological activities have been tested. cnrs.fr In another approach, conjugates of epoxy derivatives of sesquiterpene lactones with anthracycline antibiotics like daunorubicin (B1662515) have been synthesized, showing enhanced cytotoxicity towards certain cancer cell lines compared to the parent antibiotic. cnrs.fr

| Derivative/Conjugate Class | Synthetic Approach | Purpose of Synthesis | Reference |

|---|---|---|---|

| Amino derivatives | Reaction with primary and secondary amines | Evaluation of cytotoxic activity | nih.gov |

| Tryptamine adducts | Michael reaction with substituted tryptamines | Bioactivity screening | cnrs.fr |

| Anthracycline conjugates (e.g., with Daunorubicin) | Conjugation of epoxy derivatives with antibiotics | Enhancing cytotoxicity against tumor cells | cnrs.fr |

| Hydrated benzo[g]furo[4,3,2-cd]indolones | Reaction with primary amines | Bioactivity profiling | nih.gov |

Advanced Synthetic Strategies for Novel Analogues

Current research on 5α-Epoxyalantolactone and its analogues has predominantly relied on the semi-synthetic modification of the natural precursors alantolactone and isoalantolactone. The literature does not indicate the widespread use of advanced synthetic strategies, such as total synthesis, for the de novo creation of novel analogues of 5α-Epoxyalantolactone. The focus remains on derivatization, which leverages the complex, stereochemically rich scaffold provided by nature to efficiently generate new chemical entities for biological evaluation. This approach is practical given the structural complexity of the eudesmanolide skeleton.

Structure-Activity Relationship (SAR) Investigations through Chemical Modifications

Structure-activity relationship (SAR) studies are crucial for understanding how specific structural features of a molecule contribute to its biological effects, guiding the design of more potent and selective compounds. Several SAR studies have been conducted on 5α-Epoxyalantolactone and related compounds.

The introduction of the epoxide ring at the C5 position is a key modification that significantly influences bioactivity. In studies against Mycobacterium tuberculosis, 5α-Epoxyalantolactone showed a minimum inhibitory concentration (MIC) of 8 µg/ml, which was four times more potent than its precursor alantolactone (MIC of 32 µg/ml). frontiersin.orgresearchgate.net This suggests that the epoxide moiety is critical for enhancing antimycobacterial activity. researchgate.net

Conversely, for larvicidal activity against Aedes aegypti, the α,β-unsaturated lactone moiety appears to be more important than the epoxide ring. Derivatives where the α,β-unsaturated lactone was reduced, such as 11,13-dihydroalantolactone, showed significantly diminished activity, indicating this functional group is essential for this specific biological effect. thieme-connect.com

Further studies on the anticancer effects of 5α-Epoxyalantolactone have revealed a specific covalent interaction mechanism. It has been shown to covalently target the cysteine 9 (Cys9) residue of Annexin (B1180172) A2 (ANXA2), inhibiting its function and suppressing breast cancer stem cells. acs.org This highlights the role of the electrophilic centers in the molecule, likely the epoxide and the α,β-unsaturated lactone, in forming covalent bonds with protein targets. The synthesis of various amino derivatives has also been a strategy to probe how modifications at the lactone ring affect cytotoxicity. nih.gov

| Structural Feature | Modification | Impact on Bioactivity | Activity Type | Reference |

|---|---|---|---|---|

| C5-Epoxide Ring | Epoxidation of alantolactone | Increased potency (4-fold) compared to alantolactone | Antimycobacterial | frontiersin.orgresearchgate.net |

| α,β-Unsaturated Lactone | Reduction to 11,13-dihydro derivative | Significantly decreased potency | Larvicidal (Aedes aegypti) | thieme-connect.com |

| Electrophilic Centers (Epoxide/Lactone) | Covalent binding to Cys9 of ANXA2 | Inhibition of ANXA2 function | Anticancer (Breast Cancer Stem Cells) | acs.org |

| Lactone Ring | Addition of amino groups | Modulation of cytotoxic effects | Anticancer | nih.gov |

Preclinical Biological Activity and Mechanistic Research

Anticancer and Antiproliferative Research

The natural compound 5-Alpha-Epoxyalantolactone (5α-EAL) has been the subject of preclinical research to determine its potential as an anticancer agent. Studies have focused on its effects on cancer cell growth, survival, and metastasis through various in vitro experiments.

Research indicates that 5α-EAL demonstrates antiproliferative activity against several cancer cell lines. It has been reported to possess inhibitory effects on human gastric adenocarcinoma (MK-1), human cervical cancer (HeLa), and murine melanoma (B16F10) cells.

Furthermore, 5α-EAL has been identified as a lead compound with activity against breast cancer stem cells (BCSCs). nih.gov In studies involving triple-negative breast cancer (TNBC) cell lines MDA-MB-231 and 4T1, 5α-EAL was shown to suppress the oncogenic growth by reducing the colony formation ability of these cells. acs.org The compound also dose-dependently inhibited the proliferation of TNBC stem cells, as evidenced by a reduction in the size and number of tumorspheres formed by MDA-MB-231 and 4T1 cells. acs.org

| Cell Line | Cancer Type | Observed Effect | Source |

|---|---|---|---|

| MK-1 | Human Gastric Adenocarcinoma | Reported Antiproliferative Activity | N/A |

| HeLa | Human Cervical Cancer | Reported Antiproliferative Activity | N/A |

| B16F10 | Murine Melanoma | Reported Antiproliferative Activity | N/A |

| MDA-MB-231 | Triple-Negative Breast Cancer | Reduced Colony Formation, Inhibited Tumorsphere Formation | acs.org |

| 4T1 | Triple-Negative Breast Cancer | Reduced Colony Formation, Inhibited Tumorsphere Formation | acs.org |

The potential of 5α-EAL to inhibit cancer metastasis has been investigated, particularly in the context of triple-negative breast cancer (TNBC), a highly aggressive subtype known for its metastatic potential. acs.orgresearchgate.net In vitro studies using wound healing assays demonstrated that treatment with 5α-EAL significantly impaired the migration ability of both MDA-MB-231 and 4T1 TNBC cells. acs.org

The underlying mechanism for this effect was identified as the compound's ability to target Annexin (B1180172) A2 (ANXA2), a protein implicated in TNBC metastasis. nih.gov 5α-EAL covalently binds to a specific cysteine residue (Cys9) on ANXA2, suppressing its function. nih.govacs.org This binding inhibits the formation of a complex between ANXA2 and another protein, S100A10. The disruption of this complex subsequently blocks the transport of E-cadherin to the cell membrane, a critical process in cell adhesion and migration. nih.govacs.org By inhibiting the function of ANXA2, 5α-EAL effectively suppresses the metastatic processes of TNBC cells in vitro. acs.org

| Cell Line | Cancer Type | Assay | Key Finding | Mechanism | Source |

|---|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | Wound Healing Assay | Significantly impaired cell migration | Inhibits ANXA2 function by covalently binding to Cys9 | acs.org |

| 4T1 | Triple-Negative Breast Cancer | Wound Healing Assay | Significantly impaired cell migration | Inhibits ANXA2 function by covalently binding to Cys9 | acs.org |

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy. Research into the applications of 5-Alpha-Epoxyalantolactone has explored its potential to counteract this phenomenon. A Chinese patent application has been filed concerning the use of this compound in addressing the anti-multidrug resistance of tumors, indicating its recognized potential in this area of oncology research. This suggests that 5α-EAL may function as an MDR reversal agent, potentially re-sensitizing resistant cancer cells to conventional chemotherapeutic drugs, although detailed mechanistic studies in peer-reviewed literature remain to be fully elucidated.

Underlying Molecular Mechanisms

Research into the biological activities of sesquiterpene lactones, a class of compounds to which 5Alpha-Epoxyalantolactone belongs, has frequently highlighted their capacity to induce cellular stress through the generation of reactive oxygen species (ROS). While direct studies on this compound's ROS-generating capabilities are emerging, extensive research on closely related compounds like alantolactone (B1664491) and isoalantolactone (B1672209) provides significant insights into this mechanism.

Cancer cells inherently exhibit higher levels of ROS compared to normal cells due to altered metabolism and mitochondrial dysfunction. This elevated baseline makes them more susceptible to further ROS insults. Compounds that can selectively increase ROS in cancer cells are therefore of great therapeutic interest. Alantolactone has been shown to significantly increase ROS levels in colorectal and pancreatic cancer cells. nih.govijbs.com This induction of ROS overload leads to extensive oxidative DNA damage, including the accumulation of 8-oxoguanine, a marker of oxidative stress. nih.gov The resulting DNA damage can trigger cell cycle arrest and activate the intrinsic apoptosis pathway, leading to cancer cell death. nih.gov The apoptotic effects of alantolactone and isoalantolactone can be reversed by treatment with N-Acetyl Cysteine (NAC), a ROS scavenger, confirming the critical role of ROS in their anticancer activity. nih.govijbs.com

This mechanism of action, centered on the induction of oxidative stress, is a key feature of the anticancer properties of this class of natural products. Further research is needed to specifically quantify the ROS-generating potential of this compound and its direct impact on oxidative stress markers in various cancer cell lines.

The cellular consequences of ROS generation and other direct interactions of this compound and its analogs are mediated through the modulation of critical signaling pathways that govern cell survival, proliferation, and inflammation.

JNK and p38 MAPK Pathways: The stress-activated protein kinases, JNK and p38 MAPK, are key regulators of cellular responses to environmental and genotoxic stress, including oxidative stress. frontiersin.orgnih.gov Studies on alantolactone have demonstrated that its induction of ROS leads to the activation of both JNK and p38 MAPK signaling pathways in colon cancer cells. ijbs.com This activation is a crucial step in mediating the pro-apoptotic effects of the compound. The link between ROS accumulation and the activation of these pathways was confirmed by the observation that the ROS scavenger NAC could reverse the phosphorylation of JNK and p38. ijbs.com Similarly, isoalantolactone has been shown to increase the expression of phosphorylated p38 MAPK in a ROS-dependent manner in pancreatic cancer cells. ijbs.com

PI3K/AKT/GSK3β Pathway: The PI3K/AKT/GSK3β pathway is a central signaling cascade that promotes cell survival and proliferation. nih.govmdpi.com Research on alantolactone has shown that it can attenuate the phosphorylation of Akt, a key component of this pathway, in lipopolysaccharide (LPS)-activated macrophages. nih.gov The inhibition of this pro-survival pathway likely contributes to the pro-apoptotic effects observed in cancer cells.

NF-κB/COX-2 Pathway: The NF-κB pathway is a critical regulator of inflammation and is often constitutively active in cancer cells, promoting their survival and proliferation. Alantolactone has been shown to inhibit the activation of NF-κB in LPS-stimulated macrophages. nih.gov It achieves this by preventing the phosphorylation of IκB-α and IKK, which are key steps in the activation of NF-κB. nih.gov This inhibition of NF-κB leads to the downregulation of its target genes, including the pro-inflammatory enzyme cyclooxygenase-2 (COX-2). nih.govnih.gov TNF-α is a known activator of the NF-κB pathway, which in turn can induce COX-2 expression. brieflands.comresearchgate.net

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cancer cell proliferation, survival, and invasion. nih.govresearchgate.net Alantolactone has been identified as a potent inhibitor of the STAT3 signaling pathway in triple-negative breast cancer cells. nih.gov It effectively suppresses both constitutive and inducible STAT3 activation at tyrosine 705, leading to a decrease in its nuclear translocation, DNA-binding activity, and the expression of its target genes. nih.gov

| Signaling Pathway | Effect of Alantolactone/Isoalantolactone | Downstream Consequences |

| JNK | Activation | Induction of apoptosis |

| p38 MAPK | Activation | Induction of apoptosis |

| PI3K/AKT/GSK3β | Inhibition of Akt phosphorylation | Reduced cell survival |

| NF-κB/COX-2 | Inhibition of NF-κB activation | Decreased expression of inflammatory and survival genes |

| STAT3 | Inhibition of STAT3 activation | Reduced proliferation, invasion, and survival |

A significant advancement in understanding the specific molecular interactions of this compound has been the identification of Annexin A2 (ANXA2) as a direct binding partner. nih.gov ANXA2 is a calcium-dependent phospholipid-binding protein that is often overexpressed in various cancers, including triple-negative breast cancer (TNBC), where it plays a crucial role in metastasis. nih.govresearcher.life

Research has demonstrated that this compound can covalently bind to a conserved cysteine residue (Cys9) of ANXA2. nih.gov This covalent modification functionally inhibits ANXA2. nih.gov One of the key functions of ANXA2 is to form a heterotetrameric complex with S100A10, which is involved in the transport of E-cadherin to the cell membrane. nih.gov By binding to ANXA2, this compound significantly inhibits the formation of this complex, thereby disrupting E-cadherin transport. nih.gov This discovery identifies this compound as the first-in-class small molecule functional inhibitor of ANXA2, highlighting a specific and targeted mechanism for its anti-metastatic effects in TNBC. nih.gov

| Targeted Protein | Binding Site | Consequence of Binding |

| Annexin A2 (ANXA2) | Cysteine 9 (Cys9) | Inhibition of ANXA2 function, disruption of ANXA2-S100A10 complex formation, and impaired E-cadherin transport |

In Vivo Animal Models for Antitumor Efficacy (e.g., Mice)

While in vitro studies provide valuable insights into the molecular mechanisms of a compound, in vivo animal models are crucial for evaluating its potential therapeutic efficacy in a whole-organism context. Although specific in vivo studies for this compound are not yet widely published, research on the closely related compound alantolactone has demonstrated promising antitumor activity in mouse models.

In a study utilizing a human breast xenograft tumor model, the in vivo administration of alantolactone resulted in the inhibition of tumor growth. nih.gov This finding provides preclinical evidence supporting the potential of this class of compounds as therapeutic agents against breast cancer. Further in vivo studies are necessary to specifically evaluate the antitumor efficacy of this compound in various cancer models, including those for triple-negative breast cancer, given its targeted action on Annexin A2.

Anti-inflammatory Research

In addition to its anticancer properties, this compound has demonstrated significant anti-inflammatory activity. Chronic inflammation is a key factor in the development and progression of many diseases, including cancer.

Inhibition of Inflammatory Mediator Production (e.g., Nitric Oxide (NO), Prostaglandin (B15479496) E2 (PGE2), Tumor Necrosis Factor-α (TNF-α), Interleukin-10 (IL-10))

Research has shown that this compound can effectively modulate the production of key inflammatory mediators in immune cells. In a study using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, a model for neuroinflammation, this compound exhibited excellent inhibition of nitric oxide (NO) production. researchgate.net

Furthermore, the effects of this compound on the production of other critical inflammatory mediators were investigated. This includes prostaglandin E2 (PGE2), a key mediator of inflammation and pain; tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine with a central role in systemic inflammation; and interleukin-10 (IL-10), an anti-inflammatory cytokine that helps to regulate the immune response. researchgate.netnih.gov The ability of this compound to modulate the production of these mediators suggests a broad anti-inflammatory profile.

The inhibition of NO and PGE2 production is often linked to the suppression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. nih.gov As previously mentioned, the inhibition of the NF-κB signaling pathway by related compounds is a key mechanism for downregulating the expression of iNOS and COX-2. nih.gov

| Inflammatory Mediator | Effect of this compound |

| Nitric Oxide (NO) | Inhibition of production |

| Prostaglandin E2 (PGE2) | Investigated for inhibitory effects |

| Tumor Necrosis Factor-α (TNF-α) | Investigated for inhibitory effects |

| Interleukin-10 (IL-10) | Investigated for modulatory effects |

Regulation of Inflammatory Enzyme Expression (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Research has demonstrated that 5α-Epoxyalantolactone (5α-EAL) effectively regulates the expression of key enzymes involved in the inflammatory response. In cellular models, the compound has been shown to inhibit the production of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) proteins. nih.govresearchgate.net The overexpression of iNOS and COX-2 is a hallmark of inflammatory processes, leading to the excessive production of nitric oxide (NO) and prostaglandins like prostaglandin E2 (PGE2), respectively.

Studies utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells found that 5α-EAL significantly suppressed the expression of both iNOS and COX-2. nih.gov This inhibition of enzyme expression directly correlates with a decrease in the production of their respective inflammatory mediators, NO and PGE2. nih.gov The downregulation of these enzymes is a critical mechanism behind the anti-inflammatory properties of the compound. nih.govresearchgate.net

Interference with Inflammatory Signaling Cascades (e.g., NF-κB Pathway, Mitogen-Activated Protein Kinases (MAPKs))

The anti-inflammatory effects of 5α-Epoxyalantolactone are further attributed to its ability to interfere with crucial intracellular signaling cascades that regulate the expression of pro-inflammatory genes. Key among these are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. nih.govmdpi.com

The NF-κB pathway is a primary regulator of the expression of iNOS, COX-2, and various pro-inflammatory cytokines. nih.govmdpi.com Research using immunofluorescence assays revealed that 5α-EAL treatment effectively inhibits the LPS-induced nuclear translocation of the NF-κB p65 subunit. nih.gov By preventing the migration of p65 into the nucleus, 5α-EAL blocks the transcription of target inflammatory genes. Similarly, studies on the related compound alantolactone show that it prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thus halting the signaling cascade. mdpi.com

The MAPK pathway, which includes key proteins such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is also a critical mediator of inflammatory signals. mdpi.com Research indicates that related natural compounds can attenuate the activation of the MAPK signaling pathway by decreasing the phosphorylation of JNK and p38. patsnap.com This inhibition further contributes to the suppression of inflammatory responses.

Investigations in Cellular Models of Neuroinflammation (e.g., LPS-stimulated BV-2 Microglial Cells) and Macrophage Cell Lines (e.g., RAW 264.7)

The anti-inflammatory potential of 5α-Epoxyalantolactone has been extensively studied in established in vitro models of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, is commonly used to induce an inflammatory response in immune cells such as microglia and macrophages.

In LPS-stimulated BV-2 microglial cells, a widely used model for neuroinflammation, 5α-EAL demonstrated potent inhibitory effects on the production of key inflammatory mediators. nih.govresearchgate.net It significantly reduced the generation of nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-α (TNF-α). nih.gov The half-maximal effective concentration (EC₅₀) for the inhibition of NO production in these cells was determined to be 6.2 μM. nih.gov

| Mediator | Effect of 5α-EAL Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significantly reduced (EC₅₀ = 6.2 μM) | nih.gov |

| Prostaglandin E2 (PGE2) | Significantly reduced | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Significantly reduced | nih.gov |

Similarly, the RAW 264.7 macrophage cell line is a standard model for studying general inflammation. While direct studies on 5α-EAL in this specific cell line are not detailed in the provided results, research on other natural compounds in LPS-stimulated RAW 264.7 cells confirms the utility of this model in demonstrating the suppression of iNOS and COX-2 expression and the inhibition of NF-κB and MAPK signaling pathways. nih.govnih.gov

Antimicrobial and Antimycobacterial Research

Investigations into the antimicrobial properties of 5α-Epoxyalantolactone have revealed activity against specific fungal pathogens.

Activity against Various Bacterial and Fungal Strains

Research has identified 5α-Epoxyalantolactone's activity against the opportunistic fungal pathogen Candida albicans. Specifically, the compound was found to inhibit the yeast-to-hyphae morphogenetic transition, a key virulence factor for this fungus. The half-maximal inhibitory concentration (IC₅₀) for this inhibition was 118.4 μg/mL. While broader screening against a wide range of bacterial and fungal strains has not been extensively detailed, this finding points to its potential as an antifungal agent.

| Organism | Activity | IC₅₀ (μg/mL) | Reference |

|---|---|---|---|

| Candida albicans | Inhibition of yeast-to-hyphae transition | 118.4 | nih.gov |

Efficacy against Mycobacterium tuberculosis

Currently, there is a lack of specific research findings detailing the efficacy of 5α-Epoxyalantolactone against Mycobacterium tuberculosis. While numerous plant-derived secondary metabolites have been investigated as potential anti-tuberculosis agents, direct evidence of this compound's activity against this specific bacterium is not available in the reviewed literature. nih.govnih.gov This represents an area for potential future investigation.

Neuroprotective Research

5α-Epoxyalantolactone has emerged as a compound of interest for its potential neuroprotective effects. Studies suggest it may help attenuate cognitive deficits associated with neurodegenerative conditions like Alzheimer's disease. nih.gov

In a scopolamine-induced mouse model of Alzheimer's disease, pretreatment with 5α-EAL was shown to alleviate cognitive and memory impairments. nih.gov The compound significantly reduced the activity of acetylcholinesterase (AChE) in the hippocampus and cortex of the brain. The inhibition of AChE, an enzyme that breaks down the neurotransmitter acetylcholine, is a key therapeutic strategy for managing Alzheimer's symptoms.

Furthermore, the compound's anti-neuroinflammatory activity, demonstrated by its inhibition of inflammatory mediators in BV-2 microglial cells, contributes to its neuroprotective profile. nih.gov Chronic neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. A parallel artificial membrane permeation assay confirmed that 5α-EAL has the ability to penetrate the blood-brain barrier, which is a prerequisite for direct action within the central nervous system. researchgate.net

Amelioration of Neuroinflammatory Processes

5-Alpha-Epoxyalantolactone has demonstrated notable anti-neuroinflammatory properties in preclinical studies. Its mechanism of action involves the inhibition of key inflammatory mediators in the central nervous system. In studies utilizing lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, 5α-EAL was found to significantly suppress the production of several pro-inflammatory molecules.

The compound effectively inhibits the generation of nitric oxide (NO), a key signaling molecule that, in excess, contributes to neuronal damage. The half-maximal effective concentration (EC₅₀) for NO inhibition was determined to be 6.2 μM nih.gov. This effect is linked to the downregulation of the protein expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response nih.gov. Increased NO production resulting from iNOS activation is a known factor leading to neuronal degeneration nih.gov.

Furthermore, 5α-EAL significantly reduces the production of other critical inflammatory mediators, including prostaglandin E2 (PGE₂) and tumor necrosis factor-alpha (TNF-α). The synthesis of PGE₂ is curtailed through the inhibition of cyclooxygenase-2 (COX-2) protein expression, another key enzyme in the inflammatory cascade nih.gov. By suppressing these neuroinflammatory factors, 5α-EAL helps to mitigate the inflammatory environment that contributes to the pathology of neurodegenerative conditions nih.gov.

| Inflammatory Mediator | Effect of 5α-EAL | Associated Enzyme/Protein |

|---|---|---|

| Nitric Oxide (NO) | Inhibition (EC₅₀ = 6.2 μM) | Inducible Nitric Oxide Synthase (iNOS) |

| Prostaglandin E2 (PGE₂) | Significant Reduction | Cyclooxygenase-2 (COX-2) |

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Reduction | Not specified |

Influence on Neuronal Cell Survival and Apoptosis

While direct studies focusing exclusively on the effects of 5-Alpha-Epoxyalantolactone on neuronal apoptosis and survival pathways are limited, its anti-neuroinflammatory actions have significant implications for these processes. Neuronal apoptosis—a form of programmed cell death—is often triggered or exacerbated by a neurotoxic environment rich in pro-inflammatory mediators.

The ability of 5α-EAL to inhibit the expression of iNOS and the subsequent production of nitric oxide is particularly relevant. Elevated levels of NO are known to be neurotoxic and can induce neuronal degeneration and death nih.gov. By suppressing the iNOS/NO pathway, 5α-EAL indirectly creates a more favorable environment for neuronal survival. This action reduces the exposure of neurons to cytotoxic concentrations of NO, thereby potentially protecting them from entering the apoptotic cascade.

Similarly, the reduction of other neurotoxic factors like TNF-α contributes to a less hostile microenvironment for neurons. Chronic exposure to high levels of pro-inflammatory cytokines can sensitize neurons to apoptosis. Therefore, the amelioration of neuroinflammatory processes by 5α-EAL is mechanistically linked to the promotion of neuronal cell survival and the inhibition of apoptosis.

| Neurotoxic Factor | Action of 5α-EAL | Implication for Neuronal Survival |

|---|---|---|

| Nitric Oxide (from iNOS) | Inhibits production | Reduces neurotoxicity, indirectly promoting survival. |

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibits production | Decreases pro-apoptotic signaling in the neuronal microenvironment. |

Modulation of Microglial Cell Activation

Microglia are the primary resident immune cells of the central nervous system and play a crucial role in initiating and regulating neuroinflammation. nih.gov. These cells can adopt different activation states, or phenotypes, often broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype nih.gov. The balance between these phenotypes is critical for brain health.

Preclinical research demonstrates that 5-Alpha-Epoxyalantolactone can modulate the activation of microglia, primarily by suppressing the M1 pro-inflammatory phenotype. In studies using LPS-stimulated BV-2 microglial cells, 5α-EAL inhibits the production of hallmark M1-associated neuroinflammatory factors, including TNF-α and PGE₂ nih.gov. These molecules are key drivers of neuroinflammation and can be detrimental to surrounding neurons nih.gov.

The effect of 5α-EAL on the M2 anti-inflammatory phenotype has also been investigated. One study evaluated its impact on Interleukin-10 (IL-10), a representative M2 cytokine that helps resolve inflammation. The results indicated that 5α-EAL also inhibited the production of IL-10 in LPS-stimulated BV-2 cells nih.gov. This suggests a complex regulatory role for the compound that may involve a broad suppression of microglial activation rather than a simple shift from the M1 to the M2 phenotype. By inhibiting the release of pro-inflammatory mediators from microglia, 5α-EAL helps to control the neuroinflammatory response at its source nih.gov.

| Microglial Phenotype | Associated Mediator | Effect of 5α-EAL |

|---|---|---|

| M1 (Pro-inflammatory) | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition |

| M1 (Pro-inflammatory) | Prostaglandin E2 (PGE₂) | Inhibition |

| M2 (Anti-inflammatory) | Interleukin-10 (IL-10) | Inhibition |

Research Methodologies and Analytical Techniques Utilized

Structural Elucidation and Confirmation Methodologies

The definitive identification and structural characterization of 5α-Epoxyalantolactone rely on a combination of powerful analytical techniques. These methods provide unambiguous evidence of its atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of 5α-Epoxyalantolactone. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to map out the carbon and proton framework of the molecule. thieme-connect.com 1D NMR spectra, including ¹H and ¹³C NMR, provide fundamental information about the chemical environment and number of different types of protons and carbons present. nih.gov

Further detail is gleaned from 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These advanced techniques reveal correlations between neighboring protons, direct carbon-proton attachments, and long-range carbon-proton couplings, respectively. This comprehensive analysis of spectroscopic data allows for the complete assignment of all proton and carbon signals, confirming the eudesmane-type sesquiterpene lactone structure with its characteristic epoxide ring at the C-5 and C-6 positions. thieme-connect.comnih.gov The structure of synthesized 5α-EAL has been further confirmed by comparison of 1D NMR with the isolated compound. researchgate.net

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

To determine the elemental composition and exact mass of 5α-Epoxyalantolactone, researchers utilize High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). This technique provides a highly accurate mass measurement, which is crucial for deducing the molecular formula of the compound. nih.govnih.gov The precise mass data obtained from HRESIMS, in conjunction with NMR data, solidifies the proposed structure and differentiates it from other isomers or compounds with similar masses. nih.gov

Single Crystal X-ray Diffraction Analysis

The unequivocal determination of the three-dimensional molecular structure of 5α-Epoxyalantolactone has been achieved through single crystal X-ray diffraction analysis. thieme-connect.comcapes.gov.brchemfaces.cn This powerful technique involves irradiating a single, well-ordered crystal of the compound with X-rays. uol.decarleton.edu The resulting diffraction pattern is then analyzed to generate a detailed electron density map, from which the precise spatial coordinates of each atom can be determined. uol.decarleton.edu This method provides definitive information on bond lengths, bond angles, and the stereochemistry of the molecule, confirming the absolute configuration of the chiral centers within 5α-Epoxyalantolactone. uol.decarleton.eduuhu-ciqso.es The molecular structure of 5α-epoxyalantolactone was determined by single crystal X-ray diffraction. thieme-connect.com

Cell-Based Bioassays and Molecular Biology Techniques

To investigate the biological effects of 5α-Epoxyalantolactone, a variety of cell-based bioassays and molecular biology techniques are utilized. These assays provide insights into the compound's impact on cellular processes such as viability, proliferation, and programmed cell death.

Cell Viability and Proliferation Assays (e.g., MTT, CCK-8, EdU)

A fundamental aspect of assessing the biological activity of 5α-Epoxyalantolactone involves evaluating its effect on cell viability and proliferation. Commonly used methods include the MTT and Cell Counting Kit-8 (CCK-8) assays.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells. medchemexpress.com Viable cells with active dehydrogenases can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells. medchemexpress.com

The CCK-8 assay is another colorimetric method that utilizes a highly water-soluble tetrazolium salt, WST-8. rndsystems.comdojindo.combio-techne.comabcam.com Cellular dehydrogenases in viable cells reduce WST-8 to a water-soluble orange formazan dye. rndsystems.combio-techne.comabcam.com The intensity of the orange color is directly proportional to the number of living cells and is measured spectrophotometrically. rndsystems.combio-techne.comabcam.com Studies have shown that 5α-Epoxyalantolactone did not exhibit cytotoxicity towards BV-2 cells within a concentration range of 1.25 to 20 μM. nih.gov

The EdU (5-ethynyl-2'-deoxyuridine) assay is a more direct method for measuring DNA synthesis and, consequently, cell proliferation. EdU is a nucleoside analog of thymidine (B127349) that is incorporated into newly synthesized DNA. This incorporation can then be detected using a fluorescent azide, providing a precise measure of cells undergoing DNA replication.

| Assay | Principle | Measurement |

|---|---|---|

| MTT | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. medchemexpress.com | Absorbance of the dissolved formazan. medchemexpress.com |

| CCK-8 | Reduction of water-soluble WST-8 to orange formazan by cellular dehydrogenases in viable cells. rndsystems.combio-techne.comabcam.com | Absorbance of the water-soluble formazan. rndsystems.combio-techne.comabcam.com |

| EdU | Incorporation of the thymidine analog EdU into newly synthesized DNA. | Fluorescence detection of EdU. |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

To understand if 5α-Epoxyalantolactone induces programmed cell death (apoptosis) or affects the cell cycle, flow cytometry is a widely used and powerful technique. nih.govnih.gov This method allows for the rapid, multi-parametric analysis of individual cells within a population. nih.gov

For apoptosis analysis , cells are often stained with a combination of Annexin (B1180172) V and a viability dye like propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI can only enter cells with compromised membranes, typically in late apoptosis or necrosis. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells. nih.gov

For cell cycle analysis , cells are stained with a DNA-intercalating dye such as PI. medchemexpress.com The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M), revealing any cell cycle arrest induced by the compound. nih.govmedchemexpress.com

| Analysis | Staining Method | Information Obtained |

|---|---|---|

| Apoptosis | Annexin V and Propidium Iodide (PI). nih.gov | Distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. nih.gov |

| Cell Cycle | Propidium Iodide (PI) or other DNA-binding dyes. medchemexpress.com | Quantifies the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle. nih.govmedchemexpress.com |

In Silico and Computational Approaches

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, typically a protein. ijpras.comjppres.com This in silico approach is invaluable for identifying potential molecular targets of 5α-epoxyalantolactone and for understanding the structural basis of its activity. ijpras.com The process involves generating various conformations of the ligand and fitting them into the binding site of the target protein. researchgate.net

Scoring functions are then used to estimate the binding energy for each pose, with lower binding energies generally indicating a more favorable interaction. jppres.comresearchgate.net The analysis of the docked complex can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein binding. researchgate.netijmrhs.com Molecular docking is a cornerstone of structure-based drug design, enabling the rapid screening of large compound libraries and guiding the optimization of lead compounds. ijpras.com

Table 2: Overview of In Silico and Screening Methodologies

| Methodology | Core Principle | Primary Application | Information Gained |

| Molecular Docking | Computational simulation of ligand-receptor binding. ijpras.com | Predicting potential protein targets and binding modes. jppres.com | Binding affinity, interaction types (e.g., hydrogen bonds), key residues. researchgate.netijmrhs.com |

| QSAR Modeling | Correlating chemical structure with biological activity. longdom.orgwikipedia.org | Predicting the activity of new compounds and optimizing lead structures. jocpr.com | Mathematical relationship between molecular descriptors and activity. wikipedia.org |

| Bioassay-Guided Fractionation | Stepwise separation of a mixture guided by biological testing. nih.govnih.gov | Isolating and identifying bioactive compounds from natural extracts. nih.gov | Identification of the specific active constituent(s) responsible for an observed effect. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. longdom.orgwikipedia.org QSAR models are built by correlating various physicochemical properties or theoretical molecular descriptors of a set of compounds with their measured biological activities. wikipedia.orgjocpr.com

Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, untested compounds. wikipedia.org This approach is particularly useful for optimizing lead compounds by suggesting structural modifications that could enhance their desired biological effects. jocpr.com QSAR is a key component of computer-aided drug design, facilitating the prioritization of compounds for synthesis and testing, thereby accelerating the drug discovery process. longdom.orgmdpi.com The development of a QSAR model typically involves several steps, including data set selection, descriptor calculation, model building using statistical methods, and rigorous validation. mdpi.com

Bioassay-Guided Fractionation and Screening for Active Constituents

Bioassay-guided fractionation is a systematic process used to isolate and identify bioactive compounds from complex mixtures, such as plant extracts. nih.govnih.gov This methodology was instrumental in the initial investigation of plant-derived compounds like those from Inula helenium, from which alantolactone (B1664491) and isoalantolactone (B1672209) are isolated, and subsequently used to synthesize 5α-epoxyalantolactone. researchgate.net The process begins with the crude extract, which is separated into simpler fractions using chromatographic techniques. repositorioinstitucional.mx

Each fraction is then tested for biological activity using a relevant bioassay. nih.gov The most active fractions are selected for further separation, and this iterative process of fractionation and bioassay is repeated until a pure, active compound is isolated. nih.gov The structure of the isolated compound is then determined using spectroscopic methods. This approach ensures that the chemical isolation efforts are focused on the components responsible for the biological effect of interest. researchgate.net

Preclinical In-Vivo Model Implementation (e.g., Tumor Xenografts, Inflammation Models)

The in-vivo therapeutic potential of 5α-Epoxyalantolactone has been investigated using various preclinical animal models, particularly focusing on its applications in oncology and inflammatory conditions. These models are crucial for understanding the compound's biological effects in a living system, providing insights into its mechanisms of action.

Tumor Xenograft Models

Xenograft models, which involve the transplantation of human tumor cells into immunocompromised mice, are a cornerstone of preclinical cancer research for evaluating the efficacy of new therapeutic agents. nih.gov 5α-Epoxyalantolactone has been identified as a promising lead compound in the context of triple-negative breast cancer (TNBC), one of the most aggressive forms of breast cancer. acs.orgnih.gov

In a notable study, 5α-Epoxyalantolactone was evaluated for its effects on TNBC. nih.gov The research identified the compound as an inhibitor of breast cancer stem cells (BCSCs). acs.org The primary mechanism of action was found to be the suppression of Annexin A2 (ANXA2) function by covalently binding to a specific cysteine residue (Cys9). acs.orgnih.gov ANXA2 is considered a potential therapeutic target in TNBC. acs.orgd-nb.info The inhibition of ANXA2 by 5α-Epoxyalantolactone disrupts the formation of a critical complex with S100A10, which is involved in cellular processes related to cancer metastasis. acs.orgnih.gov These findings from xenograft model antitumor assays suggest a potential strategy for developing novel therapies against TNBC that target the ANXA2 protein. nih.gov

Table 1: Research Findings in Tumor Xenograft Models

| Model System | Key Findings | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) Xenograft | Identified as a lead compound against breast cancer stem cells (BCSCs). | Suppresses the function of Annexin A2 (ANXA2) by covalently binding to Cys9. acs.orgnih.gov | acs.orgnih.gov |

| Inhibits the formation of the ANXA2-S100A10 heterotetrameric complex. acs.orgnih.gov | Disruption of the ANXA2/S100A10 complex interferes with E-cadherin transport. acs.org | acs.org |

Inflammation Models

The anti-inflammatory properties of 5α-Epoxyalantolactone have been assessed in vivo using models of neuroinflammation. Alzheimer's disease (AD) is a neurodegenerative condition with a significant inflammatory component. nih.gov A scopolamine-induced AD mouse model was utilized to evaluate the effects of 5α-Epoxyalantolactone on cognitive impairment. nih.govkib.ac.cn

In this model, pretreatment with the compound was shown to alleviate cognitive and memory deficits. nih.govkib.ac.cn Further investigation into the mechanism revealed a significant reduction in acetylcholinesterase (AChE) activity in the brains of the treated mice. nih.govkib.ac.cn These in-vivo results are supported by in-vitro data showing that 5α-Epoxyalantolactone inhibits the production of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-α (TNF-α). nih.govkib.ac.cn The compound also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) proteins, which are crucial enzymes in the inflammatory cascade. nih.gov These findings highlight the potential of 5α-Epoxyalantolactone as a bioactive compound for attenuating neuroinflammation-related cognitive deficits. nih.govkib.ac.cn

Table 2: Research Findings in Inflammation Models

| Model System | Key Findings | Molecular Target/Mechanism | Reference |

|---|---|---|---|

| Scopolamine-Induced Alzheimer's Disease (AD) Mouse Model | Alleviated cognitive and memory impairments. nih.govkib.ac.cn | Significantly reduced acetylcholinesterase (AChE) activity in the brain. nih.govkib.ac.cn | nih.govkib.ac.cn |

| Demonstrated anti-neuroinflammation effects. nih.gov | Inhibits production of inflammatory mediators (NO, PGE2, TNF-α) and enzymes (iNOS, COX-2). nih.govkib.ac.cn | nih.govkib.ac.cn |

Future Directions in Preclinical 5alpha Epoxyalantolactone Research

Identification of Novel Cellular and Molecular Targets

The biological effects of 5alpha-epoxyalantolactone are rooted in its interactions with specific cellular and molecular pathways. While current research has identified some key targets, a comprehensive understanding of its mechanism of action requires a deeper, more systematic investigation. Future efforts should aim to move beyond the known targets to build a complete "interactome" for the compound.

Known targets include proteins involved in inflammation and cell survival. For instance, this compound has been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in microglia. nih.gov It also downregulates cyclooxygenase-2 (COX-2), another key enzyme in the inflammatory process. nih.gov In the context of cancer, research has pointed to its ability to covalently bind to annexin (B1180172) A2, a protein involved in cancer cell metastasis. nankai.edu.cn

Future research should employ advanced, unbiased screening techniques to uncover previously unknown targets. helmholtz-munich.deopenaccessjournals.com Modern proteomics-based methods, such as proteome-wide thermal shift assays (CETSA/TPP) and proteome integral solubility alteration (PISA) assays, are powerful tools for identifying direct protein-ligand interactions on a global scale. elifesciences.org These approaches can reveal how the compound affects the thermal stability or solubility of thousands of proteins simultaneously, providing a rich dataset of potential binding partners. elifesciences.orgnih.gov By correlating these protein-level changes with cellular responses, researchers can build comprehensive networks that link direct targets to downstream functional outcomes, offering a systems-level view of the compound's mechanism of action. nih.govnih.gov

Table 1: Known vs. Potential Future Molecular Targets of this compound

| Target Category | Known Targets/Pathways | Potential Future Targets & Research Approaches |

| Inflammation | iNOS, COX-2, TNF-α, PGE2 nih.gov | Global proteomic screens (e.g., CETSA, PISA) to identify novel inflammatory regulators; Kinome profiling to map effects on signaling cascades. elifesciences.org |

| Cancer/Metastasis | Annexin A2 nankai.edu.cn | Identification of other cysteine-containing proteins prone to covalent modification; Analysis of effects on tumor suppressor pathways (e.g., p53) and oncogenes. frontiersin.org |

| Neuroprotection | Nrf2 signaling pathway nih.gov | Targets involved in mitigating Aβ-induced neurotoxicity; Proteins regulating microglial activation states (M1 vs. M2). nih.govmdpi.com |

| Drug Resistance | P-glycoprotein (P-gp) modulation (suggested for related terpenoids) mdpi.com | Direct binding assays with ABC transporters; Proteomic analysis of changes in drug metabolism enzymes. |

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

To better predict clinical outcomes, research must move beyond traditional two-dimensional (2D) cell cultures and simple animal models. The development and use of more sophisticated preclinical models are critical for evaluating the efficacy of this compound and dissecting its mechanisms in a more physiologically relevant context.

Current in vitro studies have primarily utilized established cancer cell lines and microglial cell lines like BV-2. nih.govnih.gov In vivo research has employed models such as scopolamine-induced cognitive impairment in mice to test neuroprotective effects. nih.gov While valuable, these models may not fully capture the complexity of human diseases.

Future studies should incorporate advanced models such as:

3D Spheroids and Organoids: These models mimic the three-dimensional architecture and cell-cell interactions of tumors and tissues more accurately than 2D cultures. nih.gov Evaluating the compound's activity in tumor spheroids or patient-derived organoids can provide better insight into its ability to penetrate tissues and affect heterogeneous cell populations. nih.gov

Patient-Derived Xenografts (PDX): PDX models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the genetic and histological characteristics of the original tumor. Testing this compound in a panel of PDX models could help identify specific cancer subtypes that are most likely to respond.

Genetically Engineered Mouse Models (GEMMs): GEMMs that develop tumors spontaneously due to specific genetic mutations can be invaluable for studying how the compound interacts with specific cancer-driving pathways in an immunocompetent setting.

Humanized Immune System Mice: To study the interplay between this compound and the human immune system, particularly for its anti-inflammatory and anti-cancer effects, mice engrafted with human immune cells are an essential tool.

These advanced models will allow for a more rigorous assessment of the compound's efficacy and provide a more detailed understanding of its mechanism of action in a context that more closely resembles human physiology and disease. mdpi.com

Design of Next-Generation Derivatives with Improved Bioactivity and Specificity

While this compound possesses promising biological activities, its therapeutic potential could be significantly enhanced through medicinal chemistry efforts. The design and synthesis of next-generation derivatives based on its core structure is a key future direction. The goal is to improve properties such as potency, target specificity, solubility, and metabolic stability. researchgate.netwinona.edu

Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.netnih.gov By systematically modifying the functional groups on the this compound scaffold, researchers can determine which parts of the molecule are essential for its biological effects. winona.edunih.gov For instance, the α-methylene-γ-lactone moiety common to many sesquiterpene lactones is often crucial for their activity, frequently acting as a Michael acceptor to form covalent bonds with proteins. researchgate.net

Future research should focus on:

Targeted Modifications: Synthesizing derivatives that modify specific regions of the molecule, such as the epoxide ring or the lactone ring, to enhance binding affinity for a particular target or to reduce off-target effects. researchgate.netfrontiersin.orgekb.eg

Conjugation: Creating hybrid molecules by linking this compound to other pharmacophores. For example, conjugating it with molecules that target specific cell surface receptors could improve its delivery to cancer cells. Adducts of a related compound, isoalantolactone (B1672209), with tryptamines have been synthesized and tested for biological activity. researchgate.net

These efforts, combining organic synthesis with biological evaluation and computational modeling, will be crucial for developing optimized analogs of this compound with superior drug-like properties. nih.govresearchgate.net

Investigation of Synergistic Effects with Other Research Compounds

The treatment of complex diseases like cancer often relies on combination therapies to overcome drug resistance and improve efficacy. genesispub.org Investigating the synergistic potential of this compound with other established or experimental compounds is a promising avenue for future research. Synergy occurs when the combined effect of two or more agents is greater than the sum of their individual effects. nuevo-group.com

Potential mechanisms for synergy include:

Targeting Different Pathways: Combining this compound with a compound that hits a complementary signaling pathway could create a more potent anti-cancer effect.

Overcoming Resistance: Some terpenoids have been shown to modulate the activity of drug efflux pumps like P-glycoprotein (P-gp), which are a common cause of multidrug resistance in cancer. mdpi.com this compound could potentially be used to resensitize resistant tumors to conventional chemotherapeutics.

Enhancing Bioavailability: Some phytochemical combinations can improve the solubility or absorption of the primary active compound. genesispub.org

Future studies should systematically screen this compound in combination with a library of known anticancer drugs, targeted agents, and immunotherapies across various cancer cell lines. frontierspartnerships.org For example, combining it with agents that induce DNA damage or with immune checkpoint inhibitors could yield powerful therapeutic effects. nih.gov Positive hits from these in vitro screens would then warrant further investigation in advanced preclinical models.

Comprehensive Elucidation of Pharmacological Spectrum beyond Current Findings

While much of the research on this compound has focused on its anti-inflammatory and anti-cancer activities, its full pharmacological spectrum is likely broader. nih.govresearchgate.net Sesquiterpene lactones as a class are known for a wide range of biological effects, including antimicrobial, antiviral, and anthelmintic properties. researchgate.net A comprehensive exploration of these other potential activities could uncover new therapeutic applications for the compound.

Future research directions should include:

Antimicrobial and Antiviral Screening: Systematically testing this compound against a broad panel of pathogenic bacteria, fungi, and viruses is warranted. bsmiab.orgactanaturae.ru Related eudesmanolides have shown activity against Mycobacterium tuberculosis. researchgate.net Terpenoids, in general, are being investigated for their potential to interfere with viral entry and replication. bsmiab.org

Metabolic Effects: Investigating its impact on metabolic diseases, such as diabetes. Some natural products can influence glucose and lipid metabolism. researchgate.netscielo.br

Neuroprotective Properties: Building on initial findings that show it can attenuate cognitive deficits in a mouse model of Alzheimer's disease, further studies should explore its potential in other neurodegenerative disease models, such as Parkinson's disease or amyotrophic lateral sclerosis (ALS). nih.govmdpi.comnih.gov

Cardiovascular Effects: Exploring potential effects on the cardiovascular system, an area that remains largely unstudied for this specific compound.

By systematically screening this compound in a wide array of biological assays, researchers can map its full pharmacological profile, potentially identifying novel and unexpected therapeutic uses beyond its currently known effects. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.